

"MCB-22-174" solution preparation and stability

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Compound of Interest

Compound Name: MCB-22-174

Cat. No.: B15604856

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Application Notes and Protocols: MCB-22-174

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and handling of **MCB-22-174** solutions, along with stability data and an overview of its mechanism of action. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in experimental settings.

Compound Information

Parameter	Value	Reference
Chemical Name	MCB-22-174	[1]
Molecular Formula	C ₁₆ H ₁₄ Cl ₂ DN ₅ OS ₂	[1]
Molecular Weight	429.37 g/mol	[1]
CAS Number	3058199-58-6	[1]
Mechanism of Action	Potent Piezo1 agonist	[1]

Solution Preparation and Stability

Proper preparation of **MCB-22-174** solutions is critical for obtaining reliable and reproducible experimental results. The following tables summarize the solubility and stability of **MCB-22-174** in various solvents.

Table 1: Solubility of MCB-22-174 (at 25°C)

Solvent	Solubility (mg/mL)	Molar Equivalent	Notes
DMSO	86	200.29 mM	For in vitro stock solutions.
Water	Insoluble	-	Do not use water as a primary solvent.
Ethanol	Insoluble	-	Do not use ethanol as a primary solvent.

Data sourced from Selleck Chemicals datasheet.[1]

Table 2: Storage and Stability of MCB-22-174

Form	Storage Temperature	Stability
Powder	-20°C	3 years
In Solvent (DMSO)	-80°C	1 year

Data sourced from Selleck Chemicals datasheet.[1]

Experimental Protocols

Preparation of Stock Solution for In Vitro Studies

This protocol describes the preparation of a high-concentration stock solution of **MCB-22-174** in DMSO.

Materials:

- **MCB-22-174** powder
- Anhydrous DMSO (Biotechnology Grade)

- Sterile, conical-bottom polypropylene tubes
- Vortex mixer
- Calibrated pipettes

Procedure:

- Equilibrate the **MCB-22-174** powder to room temperature before opening the vial.
- Aseptically weigh the desired amount of **MCB-22-174** powder.
- Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for an 86 mg/mL stock solution, add 1 mL of DMSO to 86 mg of **MCB-22-174**).
- Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -80°C.

Preparation of Working Solutions for In Vitro Assays

Procedure:

- Thaw a single-use aliquot of the **MCB-22-174** stock solution at room temperature.
- Further dilute the stock solution with the appropriate cell culture medium or assay buffer to the final desired working concentration.
- Ensure the final concentration of DMSO in the assay is minimal (typically <0.1%) to avoid solvent-induced artifacts.

Preparation of Formulations for In Vivo Studies

For in vivo applications, it is crucial to prepare fresh formulations immediately before each use.

Vehicle: Carboxymethylcellulose sodium (CMC-Na) solution.

Procedure:

- Prepare a sterile solution of CMC-Na in water at the desired concentration (e.g., 0.5% w/v).
- Add the required amount of **MCB-22-174** powder to the CMC-Na solution to achieve the target concentration (e.g., for a 5 mg/mL suspension, add 5 mg of **MCB-22-174** to 1 mL of CMC-Na solution).
- Mix the suspension thoroughly using a vortex mixer or sonicator until a homogeneous suspension is obtained.
- Administer the freshly prepared suspension immediately.

Vehicle 1: 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O.

Procedure:

- Prepare an 86 mg/mL stock solution of **MCB-22-174** in DMSO.
- To prepare 1 mL of the final formulation, add 50 µL of the 86 mg/mL DMSO stock solution to 400 µL of PEG300. Mix until the solution is clear.
- Add 50 µL of Tween 80 to the mixture and mix until clear.
- Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.
- The final concentration will be 4.3 mg/mL (10.01 mM). Use this solution immediately after preparation.^[1]

Vehicle 2: 5% DMSO, 95% Corn Oil.

Procedure:

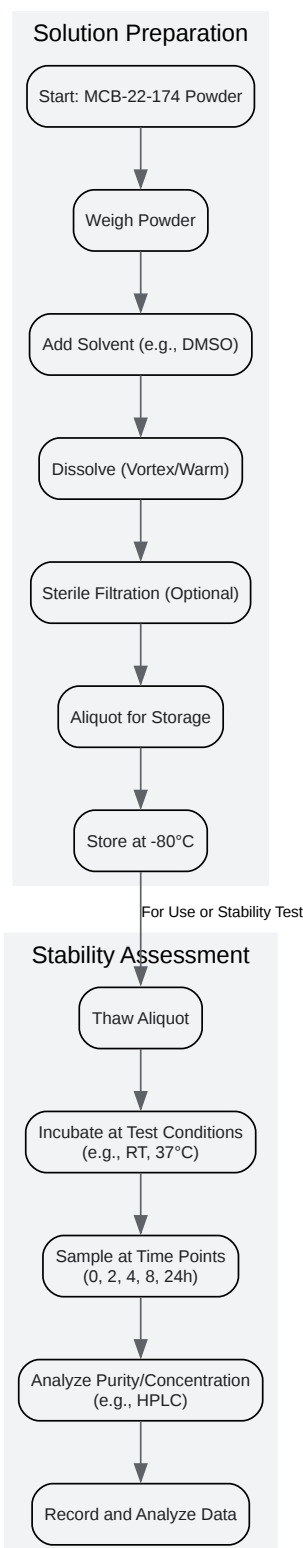
- Prepare a 12 mg/mL stock solution of **MCB-22-174** in DMSO.

- To prepare 1 mL of the final formulation, add 50 μL of the 12 mg/mL DMSO stock solution to 950 μL of sterile corn oil.
- Mix thoroughly until a clear solution is obtained.
- The final concentration will be 0.6 mg/mL (1.40 mM). Use this solution immediately after preparation.^[1]

Visualized Workflows and Pathways

Experimental Workflow for Solution Preparation and Stability Testing

Experimental Workflow for MCB-22-174 Solution Preparation and Stability

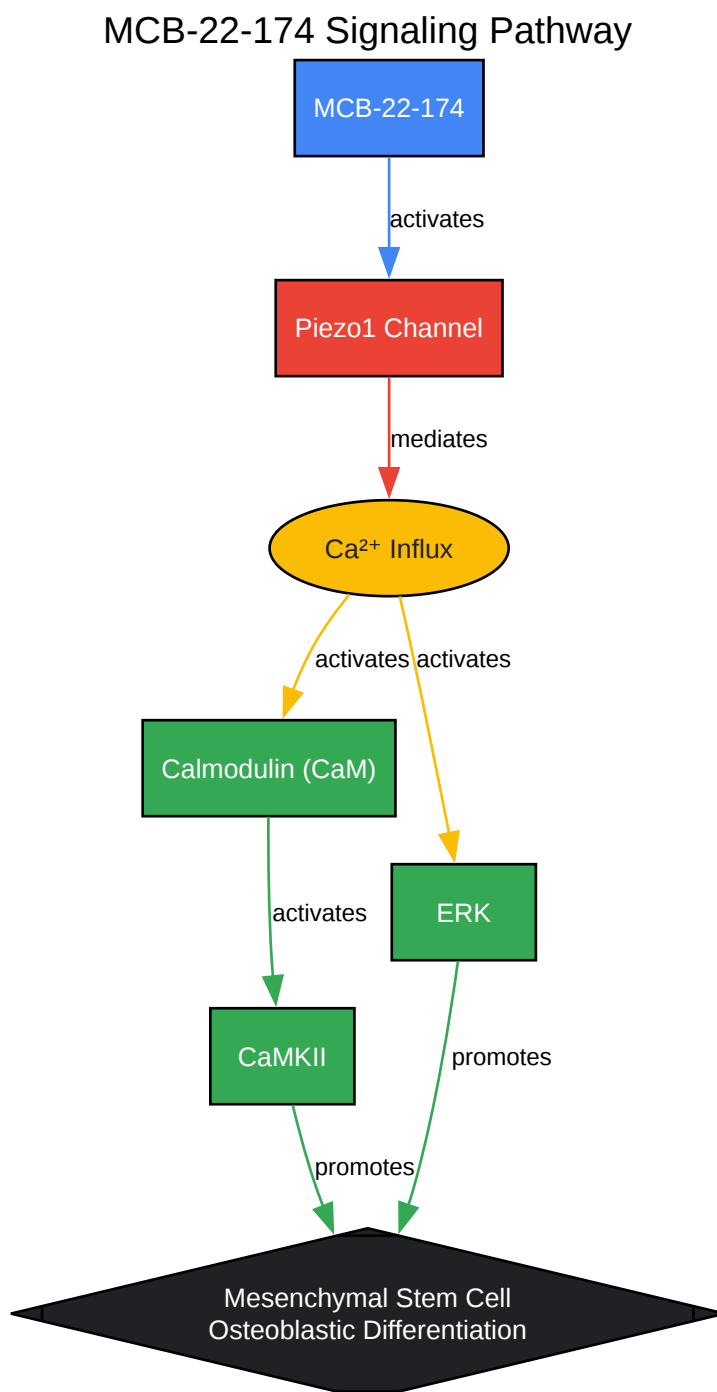


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Caption: Workflow for preparing and assessing the stability of **MCB-22-174** solutions.

Signaling Pathway of MCB-22-174

MCB-22-174 is a potent agonist of Piezo1, a mechanosensitive ion channel. Its activation leads to an influx of Ca^{2+} , which in turn triggers downstream signaling cascades, including the extracellular signal-related kinases (ERK) and calcium-calmodulin (CaM)-dependent protein kinase II (CaMKII) pathways. This mechanism is implicated in promoting the osteoblastic differentiation of mesenchymal stem cells.[1]



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Caption: Simplified signaling pathway of **MCB-22-174** via Piezo1 activation.

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References

- [1. selleck.co.jp](http://1.selleck.co.jp) [selleck.co.jp]
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